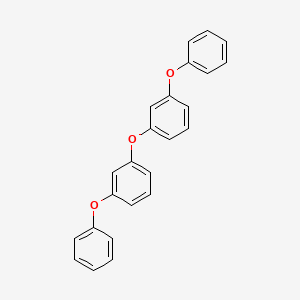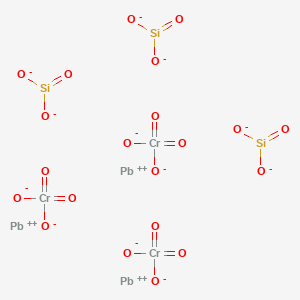
Trilead chromate silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilead chromate silicate is a chemical compound with the molecular formula CrH2O8PbSi-6. It is known for its applications in various industries, particularly in pigments, ceramics, and glass manufacturing. The compound is recognized for its vibrant yellow color, which makes it a valuable pigment in different applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trilead chromate silicate can be synthesized through a reaction involving lead(II) nitrate, potassium chromate, and sodium silicate. The reaction typically occurs in an aqueous medium, where the reactants are mixed and heated to facilitate the formation of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of the raw materials in reactors. The process includes steps such as filtration, drying, and calcination to purify and stabilize the compound. The final product is then ground into a fine powder for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trilead chromate silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different lead and chromium oxides.
Reduction: It can be reduced to lower oxidation states of lead and chromium.
Substitution: The silicate component can be substituted with other silicate or non-silicate groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically require acidic or basic conditions to facilitate the exchange of silicate groups
Major Products Formed:
Oxidation: Lead(IV) oxide and chromium(VI) oxide.
Reduction: Lead(II) oxide and chromium(III) oxide.
Substitution: Various lead silicates and chromates depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Trilead chromate silicate has a wide range of applications in scientific research:
Chemistry: Used as a pigment in the synthesis of colored compounds and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Widely used in the production of ceramics, glass, and pigments due to its vibrant color and stability .
Wirkmechanismus
The mechanism of action of trilead chromate silicate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets cellular components such as proteins and DNA, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound can induce the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Lead Chromate: Similar in composition but lacks the silicate component.
Lead Silicate: Contains lead and silicate but lacks the chromate component.
Chromium Silicate: Contains chromium and silicate but lacks the lead component
Uniqueness: Trilead chromate silicate is unique due to its combination of lead, chromium, and silicate components, which impart distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
69011-07-0 |
|---|---|
Molekularformel |
Cr3O21Pb3Si3-6 |
Molekulargewicht |
1.20e+03 g/mol |
IUPAC-Name |
dioxido(dioxo)chromium;dioxido(oxo)silane;lead(2+) |
InChI |
InChI=1S/3Cr.3O3Si.12O.3Pb/c;;;3*1-4(2)3;;;;;;;;;;;;;;;/q;;;3*-2;;;;;;;6*-1;3*+2 |
InChI-Schlüssel |
MFFYMVLFABEPKP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


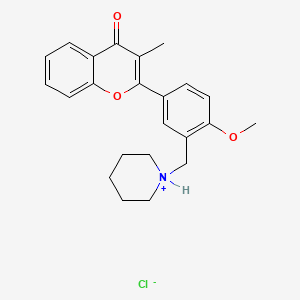


![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
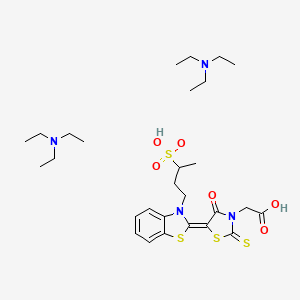
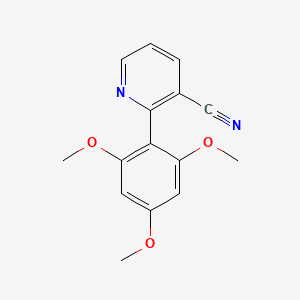
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)


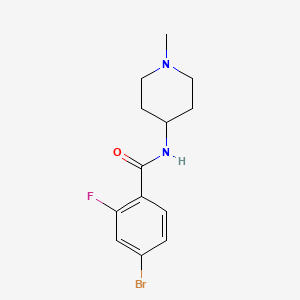
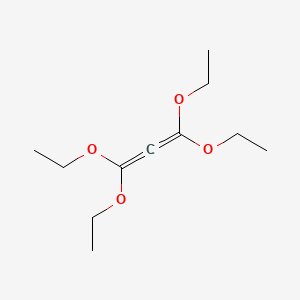
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
